methyl 4-(2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate
Description
The compound methyl 4-(2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate features a 1,2,4-triazole core substituted at the 3-position with a 3-methoxyphenyl group and at the 4-position with a pyrrole moiety. A sulfanyl-acetamido linker bridges the triazole to a methyl benzoate ester.
Properties
IUPAC Name |
methyl 4-[[2-[[5-(3-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O4S/c1-31-19-7-5-6-17(14-19)21-25-26-23(28(21)27-12-3-4-13-27)33-15-20(29)24-18-10-8-16(9-11-18)22(30)32-2/h3-14H,15H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWXNOSDEIAZLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the core triazole structure, followed by the introduction of the pyrrole and methoxyphenyl groups. The final steps involve the formation of the ester and amide linkages under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and adjusting reaction parameters would be essential to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of 1,2,4-triazoles, including methyl 4-(2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate, exhibit significant antimicrobial activity. For instance:
- Antibacterial Activity : Compounds containing the triazole moiety have been reported to possess antibacterial properties against various strains such as Staphylococcus aureus and Escherichia coli . Studies have shown that certain derivatives exhibit minimum inhibitory concentrations (MIC) comparable to or better than standard antibiotics .
Antifungal Activity
The triazole framework is also recognized for its antifungal properties. Research has highlighted that triazole derivatives can inhibit the growth of fungal pathogens effectively . This makes them valuable in developing antifungal therapies.
Anticancer Potential
Emerging studies suggest that compounds with similar structures may demonstrate anticancer activities. The ability of triazoles to interact with various biological targets could lead to the development of novel anticancer agents .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of similar triazole compounds:
Mechanism of Action
The mechanism of action of methyl 4-(2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Ethyl 4-[({[5-(4-Chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
- Key Differences :
- Triazole Substituent : The 3-methoxyphenyl group in the target compound is replaced with a 4-chlorobenzyl group.
- Ester Group : Ethyl ester instead of methyl.
- Molecular Weight : 495.982 g/mol (vs. ~463.5 g/mol for the target compound, estimated from formula).
- Physicochemical Properties : Higher molecular weight and lipophilicity due to the chloro-benzyl group, which may enhance membrane permeability but reduce solubility .
Ethyl 4-({[5-{[4-(Acetylamino)phenoxy]methyl}-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
- Key Differences: Triazole Substituents: Contains a methyl group at the 4-position and a phenoxy-methyl group with an acetylated amino substituent. Spectral Data: IR peaks at 3256 cm⁻¹ (N–H stretch) and 1686 cm⁻¹ (C=O stretch) confirm amide and ester functionalities, similar to the target compound.
- Melting Point: 241.0–241.3°C, indicating high crystallinity, likely influenced by the acetylamino group’s hydrogen-bonding capacity .
2-{[5-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide
- Key Differences: Triazole Substituent: Benzotriazolylmethyl and phenyl groups replace the 3-methoxyphenyl and pyrrole moieties.
Structural and Functional Analysis
Substituent Effects on Physicochemical Properties
- Methoxy vs. Chloro Groups: The 3-methoxyphenyl group in the target compound provides electron-donating effects, which may enhance π-π stacking interactions.
- Ester Group Impact : Methyl esters generally hydrolyze faster than ethyl esters, suggesting the target compound may have shorter metabolic stability compared to its ethyl analogs .
Biological Activity
Methyl 4-(2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a complex organic compound that belongs to the class of triazole derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews existing literature on its synthesis, biological activity, and potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is , and it features a triazole ring, a pyrrole moiety, and a methoxyphenyl group. The presence of sulfur in the structure is particularly relevant as it contributes to the compound's biological activity.
Antimicrobial Activity
Triazole derivatives are well-known for their antimicrobial properties. Studies have shown that compounds containing the triazole ring exhibit significant activity against various bacterial strains. For example, a related compound demonstrated effective inhibition of both Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid metabolism.
Anticancer Properties
Research indicates that triazole-containing compounds have promising anticancer effects. A study highlighted the cytotoxic activity of similar triazole derivatives against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating potent activity . The presence of the pyrrole and methoxyphenyl groups may enhance these effects by modulating cellular pathways involved in apoptosis and cell proliferation.
Anti-inflammatory Effects
Triazole derivatives have also been explored for their anti-inflammatory properties. Compounds similar to this compound have shown efficacy in reducing inflammation markers in vitro and in vivo . The anti-inflammatory action is likely mediated through inhibition of pro-inflammatory cytokines and enzymes.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the triazole ring through cyclization reactions involving hydrazines.
- Introduction of the methoxyphenyl group via electrophilic aromatic substitution.
- Final coupling reactions to attach the acetamido and benzoate moieties.
Case Studies
Several studies have documented the biological activities of triazole derivatives:
| Study | Compound | Activity | Cell Line/Pathogen | IC50/Effect |
|---|---|---|---|---|
| Demirbas et al., 2002 | Triazole derivative | Antitumor | MCF-7 | 27.3 μM |
| Holla et al., 1998 | Aryloxyacetyl hydrazide | Antimicrobial | Various bacteria | Effective inhibition |
| Turan-Zitouni et al., 1999 | Triazole derivative | Analgesic | Not specified | Significant reduction in pain response |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
